GSK8814

ATAD2 Bromodomain Binding Affinity

Validating ATAD2 biology is confounded by non-selective BET inhibitors that produce transcriptional artifacts. GSK8814 solves this as the first high-quality chemical probe for ATAD2/ATAD2B. - >1000-fold selective vs. BRD4, >100-fold vs. entire BET family (BRD2/3/4/BRDT) - Matched inactive diastereomer GSK8815 available as gold-standard control - Potently inhibits both ATAD2 and ATAD2B paralogs vs. BAY-850 - Essential for prostate/breast/lung cancer mechanistic studies

Molecular Formula C28H35F2N5O3
Molecular Weight 527.6 g/mol
Cat. No. B15571154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK8814
Molecular FormulaC28H35F2N5O3
Molecular Weight527.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1
InChIKeyYDPMMWAOCCOULO-JBRSBNLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK8814: ATAD2/2B Chemical Probe


GSK8814 is a synthetic organic compound that acts as a potent and selective chemical probe for the bromodomains of ATAD2 (ATPase family AAA domain-containing protein 2) and its paralog ATAD2B [1]. It is characterized by a conformationally constrained methoxy piperidine core which confers high affinity for ATAD2 (pKd = 8.1) and robust selectivity over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal) proteins . As a high-quality probe, GSK8814 is primarily utilized in preclinical research to interrogate the biological function of ATAD2 and to validate it as a therapeutic target, particularly in oncology [2].

ATAD2/ATAD2B bromodomain selectivity study fit
Reported high-quality chemical probe for target validation
Cancer epigenetics research context

Why Generic Inhibitors Cannot Replace GSK8814


Substituting GSK8814 with a generic BET family inhibitor (e.g., JQ1, I-BET762) or another ATAD2 probe fails due to profound differences in target engagement and selectivity. While pan-BET inhibitors potently engage BRD2/3/4/T, they exhibit negligible activity against ATAD2, making them unsuitable for ATAD2-targeted studies [1]. Even other ATAD2 probes (e.g., BAY-850) have distinct chemotypes and potentially different off-target profiles [2]. Crucially, GSK8814's inactive diastereomer, GSK8815, demonstrates that subtle stereochemical changes can obliterate ATAD2 binding (pKd drops from 8.1 to 5.5), rendering it ineffective in cellular assays and highlighting that even structurally similar compounds cannot be generically substituted . The quantitative evidence below defines the specific binding and selectivity parameters that are unique to GSK8814 and must be replicated for scientifically valid research.

Pan-BET inhibitor off-target effects
Pan-BET inhibitors (e.g., JQ1) introduce transcriptional artifacts that obscure ATAD2-specific biology.
Less-selective ATAD2 inhibitors may confound
Compounds with partial BET activity cannot isolate ATAD2 function; selectivity profile may differ significantly.
Inactive diastereomer cannot substitute
GSK8815 exhibits markedly weaker binding and no cellular engagement; may not replicate active probe effects.

GSK8814 vs Closest Analogs


ATAD2 Affinity: Active vs Inactive Diastereomer

GSK8814 exhibits a high binding affinity for the ATAD2 bromodomain, which is completely abrogated in its diastereomer, GSK8815. This stereochemistry-dependent affinity is fundamental to its utility as a chemical probe .

ATAD2 Affinity
Head-to-head
pKd 8.1 vs 5.5~400-fold difference
Supports on-target attribution using diastereomer control
ITC conditions
ATAD2 Bromodomain Binding Affinity

ATAD2 Selectivity Over BRD4

In a competitive ligand binding assay, GSK8814 potently inhibits the ATAD2 bromodomain, whereas its diastereomer GSK8815 is approximately 60-fold less active. This underscores the importance of the specific stereochemistry for functional target engagement .

ATAD2 vs BRD4 Selectivity
Head-to-head
500-fold selectivity for ATAD2 over BRD4 BD1
Supports ATAD2-specific pathway interpretation
TR-FRET assay
ATAD2 Inhibition TR-FRET

ATAD2 Isoform Selectivity Comparison

GSK8814 demonstrates high selectivity for ATAD2 over the BET family of bromodomains (BRD2, BRD3, BRD4, BRDT). This selectivity is a key differentiator from pan-BET inhibitors like JQ1 and I-BET762, which show potent but non-selective binding across the BET family [1].

Paralog Selectivity Profile
Context-dependent
GSK8814 inhibits ATAD2 & ATAD2B; BAY-850 selective for ATAD2
Guides probe selection for pan-ATAD2 vs isoform studies
Chemical Probes Portal data
ATAD2 BET Selectivity

Cellular Target Engagement

GSK8814 effectively disrupts the interaction between ATAD2 and histone H3.3 in a cellular context, while the negative control GSK8815 does not. This provides direct evidence of on-target activity in a living cell system .

Cellular Target Engagement
Class-level
EC50 2 µM
Supports cell-permeable target engagement review
NanoBRET assay; class inference
ATAD2 Cellular Assay Target Engagement

GSK8814 Antiproliferative Activity in a Cancer Cell Model

GSK8814, but not its inactive diastereomer GSK8815, suppresses colony formation of LNCaP prostate cancer cells. While the effective concentration is high, this provides a key phenotypic link between ATAD2 inhibition and a reduction in cancer cell growth .

ATAD2 Prostate Cancer Phenotypic Assay

GSK8814 Research Applications


Epigenetic Role of ATAD2 in Cancer

GSK8814 is the preferred tool compound for preclinical studies aiming to validate ATAD2 as a driver of tumor growth or progression. Its use, alongside the essential negative control GSK8815, allows for rigorous determination of ATAD2-dependent phenotypes in cancer cell models, such as the demonstrated reduction in LNCaP colony formation . This is critical for generating robust target validation data before committing to a dedicated drug discovery program.

Target Validation with Inactive Control

Researchers studying epigenetic regulation and chromatin biology can use GSK8814 to specifically interrogate ATAD2's role, without the confounding effects of BET bromodomain inhibition. Its >1000-fold selectivity over BRD4 makes it a superior alternative to pan-BET inhibitors (e.g., JQ1, I-BET762) in experiments where distinguishing ATAD2-specific functions from broader BET-driven transcriptional programs is essential.

ATAD2/ATAD2B Pathway Interrogation

GSK8814 is a key reagent for cellular assays designed to confirm that a biological effect is dependent on the ATAD2 bromodomain. The standard experimental design requires treating cells with GSK8814 in parallel with the inactive diastereomer GSK8815 . A response observed with GSK8814 but not with GSK8815 provides strong evidence that the phenotype is mediated by engagement of the ATAD2 bromodomain, as demonstrated by the histone H3.3 interaction disruption assay .

Biochemical and Biophysical Studies of ATAD2 Bromodomain Interactions

The high binding affinity (pKd = 8.1) and solubility of GSK8814 make it an ideal ligand for in vitro biochemical and biophysical studies of the ATAD2 bromodomain . It can be used in competitive binding assays (e.g., TR-FRET, BROMOscan) to screen for new ATAD2 ligands, to study the structural biology of inhibitor binding, or as a reference standard for developing novel ATAD2-targeting assays.

Application
Selection Property
Validation Focus
ATAD2 bromodomain function in cancer models
ATAD2 selectivity over BET family
Proliferation/gene expression endpoint review
Target validation with negative control pair
Active vs inactive diastereomer pair
On-target effect differentiation
ATAD2/ATAD2B paralog pathway studies
Dual ATAD2/ATAD2B inhibition
Paralog redundancy analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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